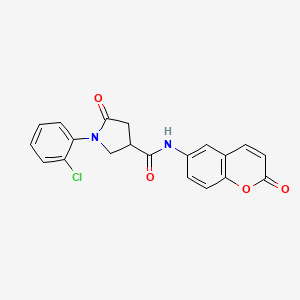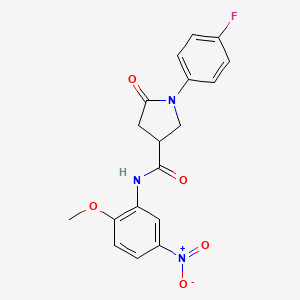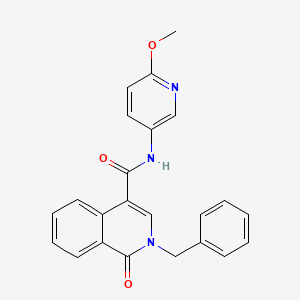![molecular formula C18H16N4O4 B11011532 (2S)-N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B11011532.png)
(2S)-N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-ACETAMIDOPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-c]pyridine core, which is a fused heterocyclic system, and an acetamidophenyl group, which is commonly found in many pharmaceutical agents.
Preparation Methods
The synthesis of 2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-ACETAMIDOPHENYL)PROPANAMIDE can be achieved through various synthetic routes. One efficient method involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction provides the desired pyrrolo[3,4-c]pyridine derivatives with high yields after simple crystallization . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrrolo[3,4-c]pyridine core can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohol derivatives.
Substitution: The aromatic ring in the acetamidophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-ACETAMIDOPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its analgesic and sedative effects. For example, it may act on the peripheral sodium channel NaV1.7, which is involved in pain signaling . The compound’s structure allows it to bind effectively to these targets, modulating their activity and producing the desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-ACETAMIDOPHENYL)PROPANAMIDE include other pyrrolopyridine derivatives and pyrrolopyrazine derivatives. These compounds share a similar fused heterocyclic core but differ in their substituents and biological activities. For instance:
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory properties.
Pyrrolo[2,3-b]pyridine derivatives: These compounds are potent inhibitors of fibroblast growth factor receptors and have shown promise in cancer therapy. The uniqueness of 2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-ACETAMIDOPHENYL)PROPANAMIDE lies in its specific combination of the pyrrolo[3,4-c]pyridine core and the acetamidophenyl group, which imparts distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C18H16N4O4 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(2S)-N-(4-acetamidophenyl)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanamide |
InChI |
InChI=1S/C18H16N4O4/c1-10(22-17(25)14-7-8-19-9-15(14)18(22)26)16(24)21-13-5-3-12(4-6-13)20-11(2)23/h3-10H,1-2H3,(H,20,23)(H,21,24)/t10-/m0/s1 |
InChI Key |
IXSFPYSXXCXGQK-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C(=O)C3=C(C2=O)C=NC=C3 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C(=O)C3=C(C2=O)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B11011458.png)
![2-bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide](/img/structure/B11011466.png)
![N-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide](/img/structure/B11011469.png)

![6,7-Dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B11011480.png)

![Ethyl 5-(4-methoxyphenyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11011500.png)
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11011503.png)

![3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B11011521.png)
![2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011528.png)

![(2S)-2-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11011545.png)
![N-(3-methoxypropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11011547.png)
